2-(4-bromophenyl)-N,N-dimethylacetamide
Overview
Description
2-(4-Bromophenyl)-N,N-dimethylacetamide, also known as 4-bromo-N,N-dimethylacetanilide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 95-96°C. It has a molar mass of 277.12 g/mol and a molecular formula of C10H11BrN2O. It is used in various applications in the field of organic synthesis and scientific research.
Scientific Research Applications
Chemical Reactions and Synthesis
- The compound is involved in various chemical reactions and synthesis processes. For instance, it acts as a nucleophilic catalyst in bromolactonisation reactions with N-bromosuccinimide, leading to the formation of bromolactone products without the need for column chromatography (Ahmad, Braddock, Cansell, & Hermitage, 2007).
- It is used in the Suzuki-type cross-coupling process, which is a convenient method for the synthesis of α-arylacetamide (Lu, Xue, & Luo, 2003).
Material Science and Engineering
- In the field of material science, this compound has been applied in the fabrication and characterization of novel poly(ether imide)s thin films, which are valuable for gas separation applications. These films are noted for their excellent mechanical properties, thermal stability, and optical transparency (Dinari, Ahmadizadegan, & Asadi, 2015).
Pharmaceutical and Medicinal Chemistry
- It has been synthesized and used in the development of anticonvulsant agents. The compound, with a 4-bromophenyl substituent, showed significant activity in reducing seizure severity and lethality in animal models (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
- The compound is also used in the synthesis of antimicrobial agents. For instance, its derivatives have been found active against selected microbial species, indicating its potential in pharmaceutical applications (Gul et al., 2017).
Crystallography and Structural Chemistry
- In crystallography, the compound has been studied for its unique crystal structure, involving hydrogen bonds and C—H⋯π contacts, which form chains in the crystal lattice. This aspect is important for understanding molecular interactions and designing new materials (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Properties
IUPAC Name |
2-(4-bromophenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGVHZAORFMGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405038 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19715-80-1 | |
Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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